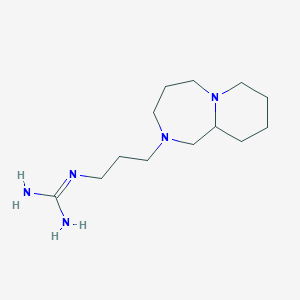
1,2,3,4-Tetrahydroisoquinolin-5-amine
Overview
Description
Synthesis Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinolin-5-amine is based on the tetrahydroisoquinoline scaffold, which is a common structural motif in various natural and synthetic compounds . This scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities .Chemical Reactions Analysis
As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroisoquinolin-5-amine is a white crystalline powder that is soluble in water. The compound has a molecular weight of 176.26 .Scientific Research Applications
Medicinal Chemistry
1,2,3,4-Tetrahydroisoquinoline analogs, including 1,2,3,4-Tetrahydroisoquinolin-5-amine, have been extensively studied in medicinal chemistry . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The heterocyclic scaffold of 1,2,3,4-Tetrahydroisoquinolin-5-amine has garnered a lot of attention in the scientific community, leading to the development of novel analogs with potent biological activity .
Biological Activities
1,2,3,4-Tetrahydroisoquinolin-5-amine and its analogs have shown diverse biological activities. They have been found to be effective against various infective pathogens and neurodegenerative disorders . This makes them potential candidates for the development of new therapeutic agents.
Structural-Activity Relationship (SAR) Studies
The structural-activity relationship (SAR) of 1,2,3,4-Tetrahydroisoquinolin-5-amine and its analogs has been a subject of extensive research . Understanding the SAR can help in the design of more potent and selective drugs.
Synthesis of Alkaloids
1,2,3,4-Tetrahydroisoquinolin-5-amine can act as a precursor for various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used as medications and recreational drugs.
C(1)-Functionalization
In recent years, there has been considerable research interest in the synthesis of C(1)-substituted derivatives of 1,2,3,4-Tetrahydroisoquinolin-5-amine . These derivatives can display multifarious biological activities .
Multicomponent Reactions
1,2,3,4-Tetrahydroisoquinolin-5-amine can be used in multicomponent reactions . These reactions are powerful strategies in organic synthesis for the generation of molecular diversity and complexity .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-5-amine (THIQ) is a secondary amine that belongs to the isoquinoline alkaloids family . It has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It’s known that thiq based natural and synthetic compounds exert diverse biological activities The interaction of THIQ with its targets leads to changes that result in its biological activity
Biochemical Pathways
THIQ impacts various biochemical pathways due to its diverse biological activities . It’s known to exert effects against various infective pathogens and neurodegenerative disorders . .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is a substrate of p-glycoprotein . It’s also known to be a lipophilic compound , which could impact its bioavailability.
Result of Action
These effects are likely related to its activity against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s known that the compound is soluble in water , which could potentially influence its action and efficacy
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCQIHYOFRGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584421 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115955-90-3 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

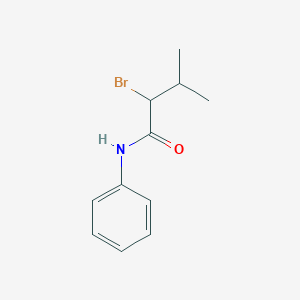
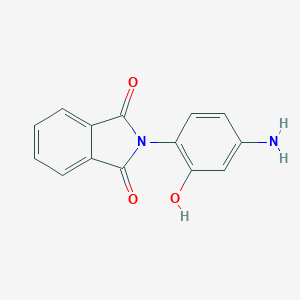
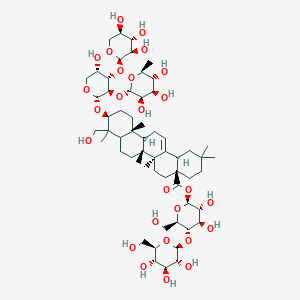

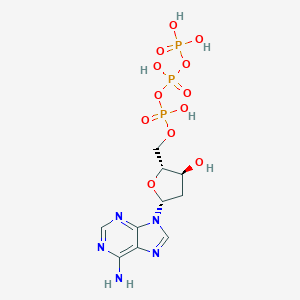
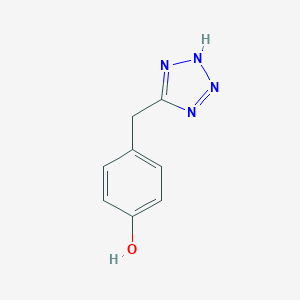

![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)

![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)


